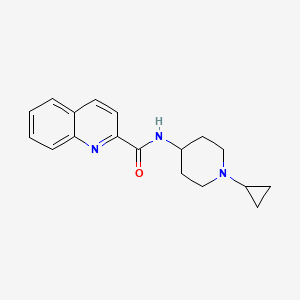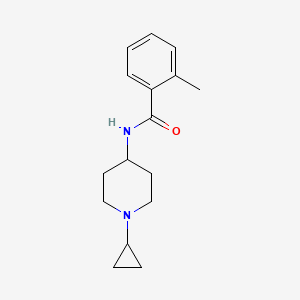![molecular formula C13H13ClN2O B7501555 N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as SR141716A, is a selective antagonist of the cannabinoid receptor CB1. This compound has been widely used in scientific research to study the effects of the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. By blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can modulate the activity of the endocannabinoid system and alter various physiological processes.
Biochemical and Physiological Effects:
The use of N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has revealed a wide range of biochemical and physiological effects related to the endocannabinoid system. For example, studies have shown that N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can reduce food intake and body weight, suggesting a role for the endocannabinoid system in appetite regulation. Additionally, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to reduce pain sensitivity and inflammation, suggesting a potential therapeutic application for this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in scientific research is its selectivity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. However, one limitation of using N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is its potential for off-target effects, especially at high concentrations. Therefore, careful dose-response studies are necessary to ensure the specificity of the effects observed.
Orientations Futures
There are several future directions for research involving N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential therapeutic applications of CB1 receptor antagonists, including the treatment of obesity, pain, and addiction.
In conclusion, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a selective CB1 receptor antagonist that has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its use has revealed a wide range of effects related to appetite regulation, pain sensitivity, and inflammation, among others. While there are limitations to its use, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide remains a valuable tool for studying the endocannabinoid system and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide involves several steps, including the preparation of the pyrrole-2-carboxamide intermediate and the subsequent coupling with the chlorobenzyl moiety. The final product is obtained after purification through chromatography and recrystallization.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been used in numerous studies to investigate the role of the endocannabinoid system in various physiological processes, including pain perception, appetite regulation, and addiction. It has also been used to study the effects of cannabinoids on the central nervous system and their potential therapeutic applications.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(13(17)12-3-2-8-15-12)9-10-4-6-11(14)7-5-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVARFPPYQLTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)
![3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7501496.png)



![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)

![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)
![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)

